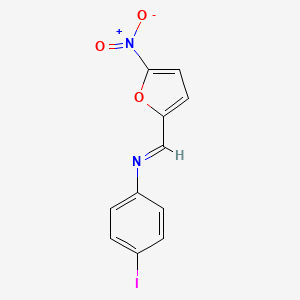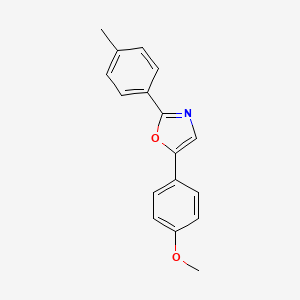
4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide is a synthetic organic compound with the molecular formula C29H44BrNO2 and a molecular weight of 518.57 g/mol This compound features a naphthalene core substituted with a bromine atom, a hydroxyl group, and an octadecyl chain attached to a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide typically involves multiple steps:
Bromination: The naphthalene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Hydroxylation: The brominated naphthalene undergoes hydroxylation, often using a strong base like sodium hydroxide in an aqueous medium.
Amidation: The hydroxylated bromonaphthalene is then reacted with octadecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and scalability.
化学反应分析
Types of Reactions
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, thiourea) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Oxidation: Formation of 4-bromo-1-oxo-N-octadecylnaphthalene-2-carboxamide.
Reduction: Formation of 4-bromo-1-hydroxy-N-octadecylnaphthalen-2-amine.
科学研究应用
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Bromo-1-hydroxy-N-dodecylnaphthalene-2-carboxamide: Similar structure but with a shorter alkyl chain.
4-Bromo-1-hydroxy-N-octylnaphthalene-2-carboxamide: Similar structure with an even shorter alkyl chain.
4-Bromo-1-hydroxy-N-hexadecylnaphthalene-2-carboxamide: Similar structure with a slightly shorter alkyl chain.
Uniqueness
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes. This makes it particularly useful in studies involving lipid bilayers and membrane proteins.
属性
分子式 |
C29H44BrNO2 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C29H44BrNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-31-29(33)26-23-27(30)24-20-17-18-21-25(24)28(26)32/h17-18,20-21,23,32H,2-16,19,22H2,1H3,(H,31,33) |
InChI 键 |
MREJAXPGNOJWDP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)
![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)

![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)



![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11992144.png)

![4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11992159.png)

